molecular formula C15H14ClNO2 B12586155 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide CAS No. 634185-92-5

5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide

Cat. No.: B12586155
CAS No.: 634185-92-5
M. Wt: 275.73 g/mol
InChI Key: DYMNBBSHQKKZHB-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide is a chemical compound belonging to the class of benzamide derivatives. It has been studied for its potential therapeutic applications and exhibits interesting pharmacological properties.

Preparation Methods

The synthesis of 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation.

    Medicine: It has shown potential in inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer research.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide involves the inhibition of certain enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. This inhibition is linked to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.

Comparison with Similar Compounds

5-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide can be compared with similar compounds such as:

    5-Chloro-N-(2,6-dimethylphenyl)-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group, which may affect its pharmacological properties.

    5-Chloro-N-(2,6-dimethylphenyl)-2-nitrobenzamide: The presence of a nitro group can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit multiple enzymes involved in critical biological processes.

Properties

CAS No.

634185-92-5

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-9-4-3-5-10(2)14(9)17-15(19)12-8-11(16)6-7-13(12)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

DYMNBBSHQKKZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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